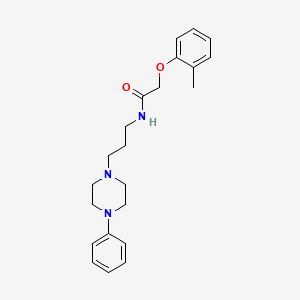

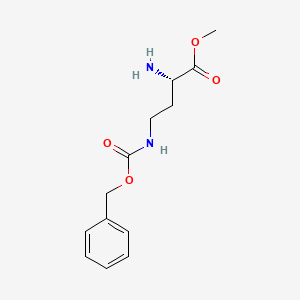

Tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “Tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate” is a complex organic molecule. The tert-butyl group in chemistry is known for its unique reactivity pattern due to its crowded nature . It has characteristic applications in chemical transformations and is relevant in biosynthetic and biodegradation pathways .

Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl groups are commonly introduced into organic compounds using flow microreactor systems . This process is often more efficient, versatile, and sustainable compared to batch methods .

Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern. It’s used in various chemical transformations . In the case of tert-butyl halides, thermal runaway reactions have been observed due to their general thermal instability or reactive incompatibility in storage or operation .

Aplicaciones Científicas De Investigación

Ecofriendly Ester Sources in Organic Synthesis

A study by Xie et al. (2019) explored the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources. This process allows for the efficient preparation of various quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with readily available carbazates in metal- and base-free conditions. The research highlights the utility of tert-butyl carbazate as a coupling reagent, demonstrating its application in gram-scale synthesis and revealing insights into the functionalization of quinoxalin-2(1H)-ones via a free-radical pathway (Xie et al., 2019).

Versatile Intermediates for Asymmetric Synthesis

Ellman et al. (2002) discussed N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines. This research underlines the importance of tert-butanesulfinyl group in activating imines for nucleophilic additions and serving as a chiral directing group, facilitating the synthesis of a wide range of highly enantioenriched amines. The study demonstrates the flexibility and efficiency of N-tert-butanesulfinyl imines in asymmetric synthesis, showcasing their potential in creating a variety of bioactive compounds (Ellman, Owens, & Tang, 2002).

Ligands for Histamine H4 Receptor

Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidine-containing ligands for the histamine H4 receptor. They identified a potent compound through systematic modification of its structure, including the tert-butyl group. This research contributes to the development of H4R antagonists with potential applications in anti-inflammatory and antinociceptive therapies (Altenbach et al., 2008).

Evaluation of tert-Butyl Isosteres

Westphal et al. (2015) evaluated tert-butyl isosteres in the context of drug discovery, documenting the physicochemical data of drug analogues to study the impact of tert-butyl group substitution. This research aids in understanding how tert-butyl group incorporation affects drug properties and offers insights into alternative substituents that could be used in medicinal chemistry (Westphal et al., 2015).

Chiral Auxiliary in Synthesis

Studer, Hintermann, and Seebach (1995) presented the synthesis and application of a new chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, for dipeptide synthesis. Their work highlights the compound's utility as both an auxiliary and a chiral building block, demonstrating its effectiveness in producing enantiomerically pure compounds and contributing to advancements in peptide synthesis (Studer, Hintermann, & Seebach, 1995).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl (3S)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClN2O4S/c1-8-7-12(9(14)17-10(2,3)4)5-6-13(8)18(11,15)16/h8H,5-7H2,1-4H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIMBVDMKDKWKA-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1S(=O)(=O)Cl)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1S(=O)(=O)Cl)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Methylimidazo[4,5-b]pyridin-2-yl)methanol;hydrochloride](/img/structure/B2750549.png)

![7-[(2,4-dichlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2750560.png)

![N-(sec-butyl)-1-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2750562.png)

![N-[2-(2-Phenylphenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2750565.png)

![4-(Diethylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2750567.png)